2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide
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Overview
Description
2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an amino group, an ethyl group, a fluorophenyl group, and a methylbutanamide backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to produce the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes and pathways involved in disease development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound also contains a fluorophenyl group and exhibits similar inhibitory effects on enzymes.
N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Another compound with a fluorophenyl group, known for its potent inhibitory activity towards human class I HDAC isoforms.
Uniqueness
2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities
Properties
Molecular Formula |
C14H21FN2O |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3 |
InChI Key |
WOFFNQHNGFLLSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)F)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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